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molecular formula C19H32OSn B8411783 Benzaldehyde, 4-(tributylstannyl)- CAS No. 88373-27-7

Benzaldehyde, 4-(tributylstannyl)-

Cat. No. B8411783
M. Wt: 395.2 g/mol
InChI Key: SDKHMUMPGVDDAR-UHFFFAOYSA-N
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Patent
US08894971B2

Procedure details

To 5.2 μL sodium [123I] iodide (138.1 MBq) was added, ammonium acetate buffer (100 μL, pH 4, 0.2M), sodium [127I] iodide (51 μL, 10 mM solution in 0.01M sodium hydroxide, 5.1×10−7 moles), peracetic acid (11 μL, 50 mM solution, 5.5×10−7 moles) and 4-tributylstannyl benzaldehyde (100 μL, 200 μg, 2 mg/mL solution in acetonitrile, 5.06×10−7 moles). An additional 50 μL acetonitrile was added to aid solubility of the 4-tributylstannyl benzaldehyde, and the reaction mixture allowed to incubate at room temperature for approximately 20 minutes prior to HPLC analysis, which showed [123I]-4-iodobenzaldehyde (tR˜8 minutes, system A, Example 2) with an RCP of >90%. To the reaction mixture was added 1 mL acetonitrile and 10 mL water and the resulting solution loaded onto a tC-18 light cartridge (pre-treated with 2.5 mL methanol and 5 mL water). [123I]-4-iodobenzaldehyde was eluted with 0.5 mL 1:1 t-butanol:water in 48% yield (non-decay corrected).
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
50 μL
Type
solvent
Reaction Step Three
Quantity
5.2 μL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 μL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
51 μL
Type
reactant
Reaction Step Seven
Name
peracetic acid
Quantity
11 μL
Type
reactant
Reaction Step Eight
Quantity
100 μL
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
[123I]-4-iodobenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Yield
48%

Identifiers

REACTION_CXSMILES
[Na].[I-:2].C([O-])(=O)C.[NH4+].C(OO)(=O)C.C([Sn](CCCC)(CCCC)[C:18]1[CH:25]=[CH:24][C:21]([CH:22]=[O:23])=[CH:20][CH:19]=1)CCC>O.CO.C(#N)C>[I:2][C:18]1[CH:25]=[CH:24][C:21]([CH:22]=[O:23])=[CH:20][CH:19]=1 |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
2.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
50 μL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
5.2 μL
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-]
Step Five
Name
Quantity
100 μL
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Seven
Name
Quantity
51 μL
Type
reactant
Smiles
[I-]
Step Eight
Name
peracetic acid
Quantity
11 μL
Type
reactant
Smiles
C(C)(=O)OO
Step Nine
Name
Quantity
100 μL
Type
reactant
Smiles
C(CCC)[Sn](C1=CC=C(C=O)C=C1)(CCCC)CCCC
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](C1=CC=C(C=O)C=C1)(CCCC)CCCC
Step Eleven
Name
[123I]-4-iodobenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
[123I]-4-iodobenzaldehyde was eluted with 0.5 mL 1:1 t-butanol

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
IC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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